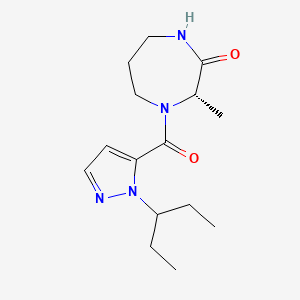![molecular formula C17H24N4O3 B7352409 (3S)-3-methyl-4-[5-(morpholin-4-ylmethyl)pyridine-2-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352409.png)
(3S)-3-methyl-4-[5-(morpholin-4-ylmethyl)pyridine-2-carbonyl]-1,4-diazepan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-methyl-4-[5-(morpholin-4-ylmethyl)pyridine-2-carbonyl]-1,4-diazepan-2-one, also known as MMPIP, is a small molecule inhibitor that targets the metabotropic glutamate receptor subtype 7 (mGluR7). This receptor is a member of the G protein-coupled receptor family and is involved in the regulation of synaptic transmission, plasticity, and neuronal excitability. MMPIP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用机制
(3S)-3-methyl-4-[5-(morpholin-4-ylmethyl)pyridine-2-carbonyl]-1,4-diazepan-2-one acts as a selective negative allosteric modulator of mGluR7, inhibiting its activity by reducing the affinity of the receptor for its endogenous ligand, glutamate. This results in a decrease in synaptic transmission and neuronal excitability, leading to the observed physiological and behavioral effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been demonstrated to reduce anxiety-like behavior in rodent models, as well as improve cognitive function and reduce locomotor activity in models of schizophrenia. This compound has also been shown to have neuroprotective effects in models of ischemia and traumatic brain injury, as well as reduce neuroinflammation and oxidative stress.
实验室实验的优点和局限性
One of the major advantages of using (3S)-3-methyl-4-[5-(morpholin-4-ylmethyl)pyridine-2-carbonyl]-1,4-diazepan-2-one in preclinical studies is its selectivity for mGluR7, which allows for the specific investigation of the role of this receptor in various neurological and psychiatric disorders. However, one of the limitations of using this compound is its relatively low potency compared to other mGluR7 inhibitors, which may require higher doses to achieve the desired effects.
未来方向
There are several potential future directions for research on (3S)-3-methyl-4-[5-(morpholin-4-ylmethyl)pyridine-2-carbonyl]-1,4-diazepan-2-one and its therapeutic applications. One area of interest is the investigation of its potential use in the treatment of addiction, particularly in the context of opioid and alcohol dependence. Another area of interest is the development of more potent and selective mGluR7 inhibitors, which may have improved therapeutic efficacy and fewer side effects. Additionally, further studies are needed to elucidate the precise mechanisms underlying the neuroprotective and anti-inflammatory effects of this compound, which may have implications for the treatment of various neurodegenerative diseases.
合成方法
(3S)-3-methyl-4-[5-(morpholin-4-ylmethyl)pyridine-2-carbonyl]-1,4-diazepan-2-one can be synthesized using a multi-step process involving the reaction of 5-(morpholin-4-ylmethyl)pyridine-2-carboxylic acid with 3-methyl-4-aminopentanoic acid followed by cyclization with phosgene. The final product is obtained after several purification steps including column chromatography and recrystallization.
科学研究应用
(3S)-3-methyl-4-[5-(morpholin-4-ylmethyl)pyridine-2-carbonyl]-1,4-diazepan-2-one has been widely used in preclinical studies to investigate the role of mGluR7 in various neurological and psychiatric disorders. It has been shown to have potential therapeutic applications in the treatment of anxiety, depression, schizophrenia, and addiction. This compound has also been investigated for its neuroprotective effects in models of ischemia, traumatic brain injury, and neurodegenerative diseases.
属性
IUPAC Name |
(3S)-3-methyl-4-[5-(morpholin-4-ylmethyl)pyridine-2-carbonyl]-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-13-16(22)18-5-2-6-21(13)17(23)15-4-3-14(11-19-15)12-20-7-9-24-10-8-20/h3-4,11,13H,2,5-10,12H2,1H3,(H,18,22)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBAAMXNOXDQTG-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCCN1C(=O)C2=NC=C(C=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCCCN1C(=O)C2=NC=C(C=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S)-3-methyl-4-[4-(2-oxopyridin-1-yl)butanoyl]-1,4-diazepan-2-one](/img/structure/B7352326.png)
![(3S)-3-methyl-4-[4-(2-methyl-1,3-thiazol-4-yl)butanoyl]-1,4-diazepan-2-one](/img/structure/B7352341.png)

![(3S)-4-[2-(3-methoxyphenyl)-5-methyl-1H-imidazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352346.png)
![(3S)-4-[2-(3-fluoropyridin-2-yl)-1,3-thiazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352351.png)
![(3S)-3-methyl-4-[5-methyl-1-(oxan-4-yl)pyrazole-4-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352355.png)
![(3S)-4-[2-(2-chlorophenyl)-1,3-oxazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352357.png)
![(3S)-3-methyl-4-[5-methyl-1-(4-methylphenyl)pyrazole-3-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352370.png)
![N,N,1-trimethyl-5-[(2S)-2-methyl-3-oxo-1,4-diazepane-1-carbonyl]pyrrole-3-sulfonamide](/img/structure/B7352371.png)
![(3S)-3-methyl-4-[1-(3,3,3-trifluoropropyl)pyrazole-4-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352375.png)
![(3S)-4-[5-(difluoromethoxy)-1-methylpyrazole-3-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352376.png)

![(3S)-4-[3-(difluoromethyl)-1-methylthieno[2,3-c]pyrazole-5-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352404.png)
![(3S)-3-methyl-4-[3-(2-morpholin-4-ylphenyl)propanoyl]-1,4-diazepan-2-one](/img/structure/B7352410.png)